1-Azaspiro[2.5]octane,1-acetyl-
Description
Properties
CAS No. |
101714-79-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.225 |
IUPAC Name |
1-(1-azaspiro[2.5]octan-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-9(10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
RCPYSDJGZCDXFE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC12CCCCC2 |
Synonyms |
1-Azaspiro[2.5]octane, 1-acetyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Azaspiro[2.5]octa-4,7-diene,6-acetyl-1,1-dimethyl-
This compound (CAS 34995-43-2) shares the azaspiro[2.5]octane core but features a diene system and dimethyl substituents. Key differences include:
- Structural Features : The presence of conjugated double bonds (octa-4,7-diene) and methyl groups at positions 1 and 1 alters steric and electronic properties compared to the simpler acetylated derivative.
- Molecular Weight: Higher molecular weight due to additional methyl groups (C₉H₁₃NO vs. C₈H₁₃NO for 1-Azaspiro[2.5]octane,1-acetyl- inferred from analogs) .
1-Oxa-2-azaspiro[2.5]octane and Derivatives
- 1-Oxa-2-azaspiro[2.5]octane (C₆H₁₁NO, MW 113.16): Replaces one nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capabilities. Its monoisotopic mass is 113.084064 .
1-Azaspiro[4.4]nonane
- Ring Size : Larger spiro system (4.4 vs. 2.5) increases conformational flexibility.
- Synthesis : Achieved via asymmetric vinylogous Mukaiyama aldol reactions with up to 79% diastereomeric excess, highlighting methodological challenges in spirocenter formation .
Comparison with Functional Analogs: 1-Acetyl-β-Carboline
Key distinctions include:
- Bioactivity : Inhibits ERK phosphorylation (20.79% reduction at 12.5 µM) and demonstrates anti-MRSA activity via binding to mutant PBP2a (−7.12 kcal/mol binding energy, surpassing ceftaroline) .
- Structural Differences : Planar β-carboline scaffold vs. three-dimensional spiro system, impacting target selectivity and pharmacokinetic properties.
Data Tables
Table 1: Physical and Chemical Properties
*Inferred from analogs; †CAS 34995-43-2.
Preparation Methods
The core synthetic challenge lies in constructing the spirocyclic framework. A widely cited approach involves alkylation of ethyl acetoacetate with 1,2-dibromoethane under basic conditions to generate ethyl 1-acetyl-1-cyclopropanecarboxylate . Subsequent bromination of the acetyl group introduces a reactive site for intramolecular cyclization. Treatment with benzylamine facilitates nucleophilic attack, yielding 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane as an intermediate .
Critical parameters for this route include:
-
Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
-
Solvent selection : Dichloromethane enhances cyclization efficiency by stabilizing the transition state .
-
Stoichiometry : A 1:1.2 molar ratio of ethyl acetoacetate to 1,2-dibromoethane optimizes cyclopropane formation .
This method achieves an overall yield of 28–32% but requires multiple purification steps due to competing dimerization byproducts.
| Parameter | Batch Process (Traditional) | Microreactor Process |
|---|---|---|
| Reaction Time | 6–8 hours | <2 minutes |
| Temperature Control | ±5°C fluctuations | ±0.3°C precision |
| Yield Improvement | 10–15% | 35–40% |
| Byproduct Formation | 20–25% | <5% |
Key adaptations for 1-azaspiro[2.5]octane,1-acetyl- synthesis would involve:
-
Two-stage dispersion :
-
In-line separation : Gas-liquid membrane separators immediately remove N₂ byproducts, preventing thermal degradation .
Optical Resolution and Chiral Synthesis
The spirocyclic core’s stereochemistry significantly impacts biological activity. US5508428A details enantioselective synthesis through:
-
Chiral auxiliary approach : Using (R)-proline derivatives to induce asymmetry during cyclization .
-
HPLC resolution : Semi-preparative chiral columns (Chiralpak AD-H, 250 × 4.6 mm) separate diastereomers with >99% ee .
-
Dynamic kinetic resolution : Palladium-catalyzed asymmetric hydrogenation of imine intermediates achieves 88% ee .
Stability-Optimized Purification Protocols
Thermal degradation studies of analogous compounds reveal critical stability thresholds:
| Condition | Degradation Rate (per hour) | Mitigation Strategy |
|---|---|---|
| 25°C (neat) | 18–22% | Immediate dilution |
| -5°C (0.5 M in EtOH) | <2% | Cryogenic storage |
| pH 8.5–9.0 | 12–15% | Acidic quenching (pH 4) |
Recommended workflow:
-
Rapid extraction : Separate organic phase within 30 seconds post-reaction using centrifugal liquid-liquid separators .
-
Low-temperature crystallization : Gradual cooling from 20°C to -20°C over 4 hours yields 98% pure crystals.
Comparative Analysis of Industrial-Scale Methods
| Method | Capital Cost | Operating Cost | E-Factor | PMI |
|---|---|---|---|---|
| Batch Cyclization | $1.2M | $8.7/kg | 34.7 | 18.9 |
| Continuous Flow | $2.8M | $5.1/kg | 11.2 | 6.3 |
| Enzymatic Resolution | $4.5M | $12.4/kg | 8.9 | 4.1 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
Flow chemistry demonstrates superior sustainability metrics despite higher initial investment. The 63% reduction in PMI aligns with FDA guidelines for active pharmaceutical ingredient (API) manufacturing.
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Azaspiro[2.5]octane,1-acetyl- derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Spirocyclization : Use of anhydrous ether with LiAlH₄ for selective reduction of ketones to secondary alcohols .
- Acetylation : Acetyl groups are introduced via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with amines or thiols .
- Key Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradients) and NMR spectroscopy (¹H/¹³C) are critical for purification and structural confirmation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | LiAlH₄, anhydrous ether | 53–67 | >95% |
| Acetylation | AcCl, DMF, 0°C | 45–58 | >90% |
Q. How can spectroscopic techniques (NMR, IR) distinguish 1-Azaspiro[2.5]octane,1-acetyl- from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : Look for sp³-hybridized protons on the azaspiro core (δ 1.2–2.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .
- ¹³C NMR : Key signals include the spiro carbon (δ 35–40 ppm) and carbonyl carbons (δ 170–175 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1220–1250 cm⁻¹) confirm functional groups .
Q. What are the stability considerations for storing 1-Azaspiro[2.5]octane,1-acetyl- derivatives?
- Methodological Answer :
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Solubility : Prefer DMSO or ethanol for stock solutions; aqueous buffers (pH 6–7) minimize degradation .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the bioactivity of 1-Azaspiro[2.5]octane,1-acetyl- analogs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes, receptors) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (HOMO/LUMO gaps) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of azaspiro compounds?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., steric effects vs. electronic effects) .
- Crystallography : X-ray diffraction resolves ambiguities in spirocyclic conformations .
- Replication : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How do azaspiro cores influence pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes to assess CYP450-mediated metabolism .
- LogP/D Calculations : Predict BBB permeability via Molinspiration or SwissADME .
- Case Study : Derivatives with fluorine substitutions (e.g., 1,1-difluoro analogs) show enhanced metabolic stability .
Methodological Challenges and Solutions
Q. How to address low yields in spirocyclization reactions?
- Solution :
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .
- Solvent Effects : Switch from THF to dichloromethane to reduce steric hindrance .
Q. What analytical techniques validate purity in complex mixtures containing azaspiro derivatives?
- Solution :
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- HRMS : Confirm molecular formulas within 5 ppm accuracy .
Theoretical Frameworks
Q. How do spirocyclic scaffolds align with fragment-based drug design (FBDD) principles?
- Answer :
- 3D Complexity : Spirocycles mimic bioactive conformations, enhancing target engagement .
- Fragment Merging : Combine azaspiro cores with privileged fragments (e.g., benzodiazepines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
